molecular formula C16H21F3N4O2 B2722461 N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034283-40-2

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2722461
CAS No.: 2034283-40-2
M. Wt: 358.365
InChI Key: AYQMZAZQIIJNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nicotinamide moiety, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinamide moiety. The piperidine ring can be synthesized through a series of reactions, including alkylation and cyclization. The nicotinamide moiety is often introduced via a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with the nicotinamide derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and piperidine-containing molecules. These compounds share structural features with N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring, a nicotinamide moiety, and a trifluoromethyl group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O2/c1-22(2)15(25)23-7-5-11(6-8-23)9-21-14(24)12-3-4-13(20-10-12)16(17,18)19/h3-4,10-11H,5-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQMZAZQIIJNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.